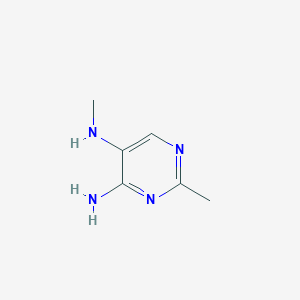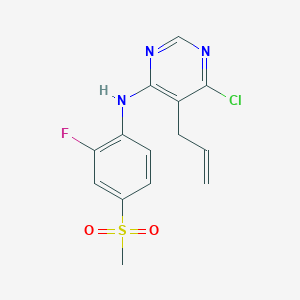
3,3,3-Trichloropropanoyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trichloropropanoyl isothiocyanate is a chemical compound characterized by the presence of both trichloropropanoyl and isothiocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trichloropropanoyl isothiocyanate typically involves the reaction of 3,3,3-trichloropropanoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trichloropropanoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form corresponding thiourea and thiocarbamate derivatives.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from reactions with amines.
Thiocarbamate Derivatives: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
3,3,3-Trichloropropanoyl isothiocyanate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3,3-Trichloropropanoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules. The compound can modify proteins and enzymes, potentially altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzyl Isothiocyanate: Known for its strong antimicrobial properties.
Phenyl Isothiocyanate: Used in peptide sequencing and organic synthesis.
3-(Methylthio)propyl Isothiocyanate: Exhibits antimicrobial activity similar to benzyl isothiocyanate but with different potency.
Uniqueness: 3,3,3-Trichloropropanoyl isothiocyanate is unique due to the presence of the trichloropropanoyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This makes it a valuable compound in specialized applications where its specific reactivity is advantageous .
Propriétés
Formule moléculaire |
C4H2Cl3NOS |
|---|---|
Poids moléculaire |
218.5 g/mol |
Nom IUPAC |
3,3,3-trichloropropanoyl isothiocyanate |
InChI |
InChI=1S/C4H2Cl3NOS/c5-4(6,7)1-3(9)8-2-10/h1H2 |
Clé InChI |
OWSDJCKVJNNZRY-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N=C=S)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)

![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)






![2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817608.png)


